![molecular formula C23H21ClFN3O2 B2884866 [2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone CAS No. 497060-65-8](/img/structure/B2884866.png)
[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone" is a synthetic organic compound characterized by its unique chemical structure
Wissenschaftliche Forschungsanwendungen
Chemistry
Used in studies involving complex organic synthesis due to its reactivity and structural complexity.
Biology
May serve as a molecular probe or intermediate in the synthesis of biologically active compounds.
Medicine
Potential use as a lead compound for drug development, particularly targeting neurological pathways.
Industry
Could be utilized in the development of advanced materials or as a chemical intermediate in the production of other high-value compounds.
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been found to inhibit certain enzymes due to their structural analogy to natural substrates . This suggests that this compound may also act as an inhibitor for certain enzymes or receptors, leading to changes in cellular function.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that this compound may affect multiple biochemical pathways, leading to a broad range of downstream effects.
Result of Action
Based on the biological activities of similar compounds , it can be hypothesized that this compound may have a range of effects at the molecular and cellular level, potentially including antiviral, anti-inflammatory, and anticancer effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone generally involves a multi-step process:
Synthesis of the pyridin-3-yl core: : This step often starts with a base pyridine compound, which undergoes substitution reactions to introduce the 4-chloro-2-methylphenoxy group.
Formation of the piperazine ring: : The 4-(2-fluorophenyl)piperazine is typically synthesized separately, involving the reaction of 2-fluoroaniline with piperazine under specific conditions.
Coupling of the intermediate compounds: : The final step involves coupling the pyridin-3-yl and piperazine intermediates, facilitated by a methanone linker.
Industrial Production Methods
In industrial settings, the production may be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors or batch processing might be utilized to enhance efficiency and ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions typically with reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: : Using agents such as lithium aluminum hydride, the compound can be reduced to amines or alcohols depending on the reaction site.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings, leading to various derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in alkaline conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: : Bromination using bromine (Br₂) in the presence of a catalyst.
Major Products
Oxidation: : Phenolic compounds.
Reduction: : Secondary amines or alcohols.
Substitution: : Brominated derivatives or other substituted aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(4-Chloro-2-methylphenoxy)phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
[2-(4-Chloro-2-methylphenoxy)pyridin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Uniqueness
The presence of both pyridin-3-yl and piperazine moieties in [2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone provides a distinctive chemical environment for interactions.
Remember, a chemical is only as exciting as its next reaction! What else are you curious about?
Eigenschaften
IUPAC Name |
[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN3O2/c1-16-15-17(24)8-9-21(16)30-22-18(5-4-10-26-22)23(29)28-13-11-27(12-14-28)20-7-3-2-6-19(20)25/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMORYUHHKWFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
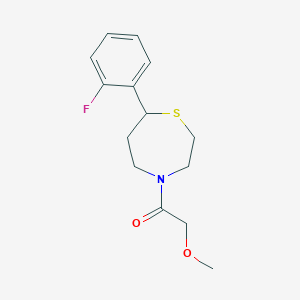

![4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide](/img/structure/B2884785.png)
![5-methyl-1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2884786.png)

![1-bromo-3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2884789.png)
![N-(4-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2884791.png)
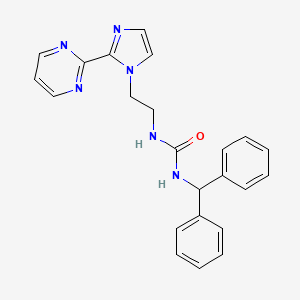
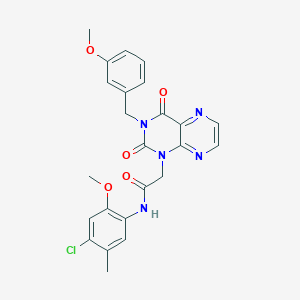
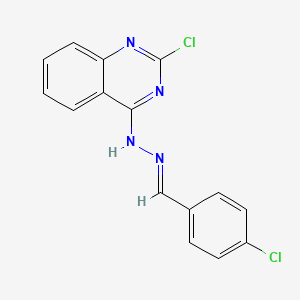
![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2884800.png)
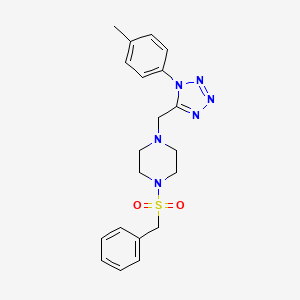

![1-(4-Methylpiperidin-1-yl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2884806.png)
